molecular formula C13H15NO4 B8537924 Ethyl 2-benzoylamino-3-oxobutanoate

Ethyl 2-benzoylamino-3-oxobutanoate

Cat. No.: B8537924
M. Wt: 249.26 g/mol
InChI Key: XGXOFKXQSDMAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzoylamino-3-oxobutanoate is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol. It is primarily used in research and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 2-benzamido-3-oxobutanoate involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Another method involves the reaction of ethyl 2-benzamido-3-oxobutanoate with phosphorus oxychloride under reflux for 1.5 hours. The reaction mixture is then cooled and concentrated under reduced pressure to yield a brown syrup, which is dissolved in dichloromethane. The solution is washed with water, saturated sodium carbonate, and brine, then dried over anhydrous sodium sulfate and concentrated to give ethyl 5-methyl-2-phenyloxazole-4-carboxylate as a brown oil with a 91% yield.

Industrial Production Methods

Industrial production methods for ethyl 2-benzamido-3-oxobutanoate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzoylamino-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazole derivatives.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-benzoylamino-3-oxobutanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.

    Industry: It is used in the synthesis of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-3-oxobutanoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in structure but lacks the benzamido group.

    Methyl 2-benzamido-3-oxobutanoate: Similar in structure but has a methyl ester group instead of an ethyl ester group.

    Ethyl 3-oxobutanoate: Similar in structure but lacks the benzamido group.

Uniqueness

Ethyl 2-benzoylamino-3-oxobutanoate is unique due to the presence of both the benzamido and oxobutanoate groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl 2-benzamido-3-oxobutanoate

InChI

InChI=1S/C13H15NO4/c1-3-18-13(17)11(9(2)15)14-12(16)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,14,16)

InChI Key

XGXOFKXQSDMAFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2-diazo-3-oxobutanoate (20 g, 128 mmol) in 1,2-dichloroethane (100 mL) was added over 16 h to a refluxing solution of benzamide (13 g, 107 mmol) and dirhodium tetraacetate (1.4 g, 3.2 mmol) in 1,2-dichloroethane (200 ml). The mixture was evaporated in vacuo and purified by flash chromatography to give ethyl 2-benzamido-3-oxobutanoate as a yellow oil (20 g, 50% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One

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